molecular formula C13H12FNO3 B1322124 Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 954230-39-8

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1322124
M. Wt: 249.24 g/mol
InChI Key: QQZTUBJEZZHCKF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a compound that falls within the category of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The presence of a fluorophenyl group suggests that the compound may exhibit interesting chemical and physical properties, potentially making it relevant for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related isoxazole compounds has been reported in the literature. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate was photolyzed in amines and alcohols, suggesting a pathway involving reversible photoisomerization to a ketene and loss of carbon dioxide to form a singlet imino-carbene . Additionally, a one-pot synthesis method was employed to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which indicates the potential for efficient synthetic routes for related compounds . These methods could potentially be adapted for the synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, and the compound was found to crystallize in the monoclinic system with space group P21/c . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was elucidated, revealing a triclinic space group and specific hydrogen bonding interactions . These studies provide a foundation for understanding the molecular structure of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives has been explored in various contexts. The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols indicates that these compounds can undergo photolytic pathways leading to different products . Additionally, the reactivity of the imino carbene derived from the photolysis of a similar compound was studied, showing efficient capture by various nucleophiles . These findings suggest that Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate may also participate in diverse chemical reactions under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be inferred from related compounds. For instance, the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives were studied, revealing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The crystal structure analysis of related compounds provides insights into their intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their physical properties . These studies can be used to predict the behavior of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in various environments.

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Determination : The crystal structure of a derivative, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, providing insights into molecular interactions and stability (Kumar et al., 2018).
  • Synthesis and Characterization : Another derivative, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized and characterized, showcasing the versatility of the compound in creating novel structures (Sapnakumari et al., 2014).

Corrosion Inhibition

  • Industrial Application as Corrosion Inhibitor : A derivative, Ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, was explored as a corrosion inhibitor for mild steel in industrial pickling processes, demonstrating a high efficiency of 98.8% at 100 mg/L (Dohare et al., 2017).

Biomimetic Synthesis

  • Biomimetic Synthesis of α-Cyclopiazonic Acid : The synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a derivative, was developed for biomimetic synthesis of α-cyclopiazonic acid, highlighting its potential in complex organic synthesis (Moorthie et al., 2007).

Photochemical Properties

  • Investigation of Photophysical Properties : A study on ethyl 2-iodothiazole-5-carboxylate and related compounds revealed insights into their photophysical properties, indicating potential applications in photochemistry (Amati et al., 2010).

Antimicrobial Activity

  • Antimicrobial Activity Study : Research on 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes, derived from ethyl acetoacetate, showed antimicrobial activity, particularly against gram-positive bacteria (Banpurkar et al., 2018).

Immunomodulatory Agents

  • Lead Compound for Immunomodulatory Agents : Ethyl ester of 3-methylisoxazole-4-carboxylic acid, derived from the deamination of a related compound, was proposed as a lead compound for new immunomodulatory agents (Ryng et al., 2009).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZTUBJEZZHCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624545
Record name Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

CAS RN

954230-39-8
Record name Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (E)- and/or (Z)—N-hydroxy-4-fluoro-benzenecarboximidoyl chloride (15.4 g, 89 mmol) (11.1 g, 64 mmol) in diethylether (151 mL) was added ethyl 2-butynoate (7.2 g, 7.5 mL, 64 mmol) at 0° C. followed by the dropwise addition of triethylamine (7.8 g, 10.7 mL, 77 mmol) and the resulting mixture allowed to warm up to room temperature overnight. The mixture was then poured onto ice-water, and extracted with diethylether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (9.8 g, 44%) which was obtained as an off white solid. MS: m/e=250.1 [M+H]+.
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
151 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Yield
44%

Synthesis routes and methods II

Procedure details

To a suspension of 4-fluoro-benzaldehyde oxime (1.39 g, 10.0 mmol) in DMF (10 mL) was added portionwise within 5 minutes at 15 to 20° C. N-chlorosuccinimide (1.36 g, 10.0 mmol) and the resulting mixture was stirred at room temperature for 90 minutes. The yellow solution (containing N-Hydroxy-4-fluoro-benzenecarboximidoyl chloride) was then treated within 2 minutes at room temperature with a solution of ethyl-3-(1-pyrrolidino)crotonate (1.89 g, 10.0 mmol) in 5 mL of DMF and the resulting solution was stirred at room temperature for 28 hours. The mixture was diluted with water (25 mL) and subsequently extracted with ethyl acetate (4×25 mL). The combined organic layers were washed with 1 M HCl (2×25 mL) and water (2×25 mL), dried over Na2SO4 and subsequently concentrated to dryness (45° C./25 mbar) to afford 2.37 g (95%) of the title ester as a brownish solid with a purity of 100% (by GC) and 97% (by HPLC).
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl-3-(1-pyrrolidino)crotonate
Quantity
1.89 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
95%

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